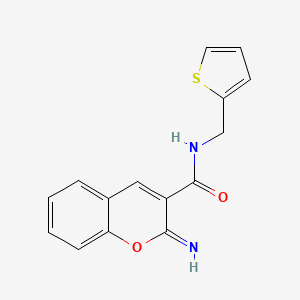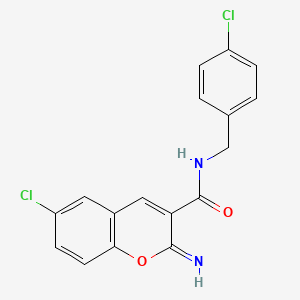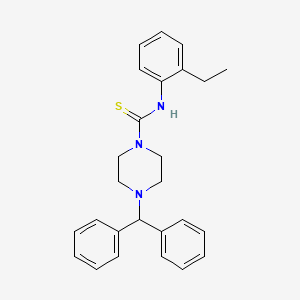![molecular formula C11H9BrN4O3S B4279200 4-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)sulfonyl]-2,1,3-benzoxadiazole](/img/structure/B4279200.png)
4-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)sulfonyl]-2,1,3-benzoxadiazole
Overview
Description
4-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)sulfonyl]-2,1,3-benzoxadiazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and material science. This compound is commonly referred to as Br-PySBD and has been extensively studied for its unique chemical properties and potential applications.
Mechanism of Action
The mechanism of action of Br-PySBD is still being studied, but it is believed to work by inhibiting the activity of certain enzymes and proteins in biological systems. This inhibition leads to the suppression of inflammation and cancer cell growth.
Biochemical and Physiological Effects:
Br-PySBD has been shown to have various biochemical and physiological effects on biological systems. In vitro studies have shown that Br-PySBD can inhibit the activity of certain enzymes and proteins, leading to the suppression of inflammation and cancer cell growth. In addition, Br-PySBD has been shown to have a fluorescent property, making it a potential tool for imaging biological systems.
Advantages and Limitations for Lab Experiments
One of the main advantages of using Br-PySBD in lab experiments is its unique chemical properties, which make it a potential tool for imaging biological systems and inhibiting the activity of certain enzymes and proteins. However, one of the main limitations of using Br-PySBD is its potential toxicity, which can limit its use in certain experiments.
Future Directions
There are many future directions for the study of Br-PySBD. One potential direction is the further study of its anti-inflammatory and anti-cancer properties, with the goal of developing new treatments for these conditions. In addition, the use of Br-PySBD as a fluorescent probe for imaging biological systems could be further studied, with the goal of developing new imaging techniques. Finally, the potential toxicity of Br-PySBD could be further studied, with the goal of developing safer versions of the compound for use in lab experiments.
Scientific Research Applications
Br-PySBD has been extensively studied for its potential applications in various scientific fields. In the field of medicine, Br-PySBD has been shown to have anti-inflammatory and anti-cancer properties. In addition, Br-PySBD has been studied for its potential use as a fluorescent probe for imaging biological systems.
properties
IUPAC Name |
4-(4-bromo-3,5-dimethylpyrazol-1-yl)sulfonyl-2,1,3-benzoxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN4O3S/c1-6-10(12)7(2)16(13-6)20(17,18)9-5-3-4-8-11(9)15-19-14-8/h3-5H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRGZBFLGQNLGCI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1S(=O)(=O)C2=CC=CC3=NON=C32)C)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![propyl 4-(2,4-dichlorophenyl)-5-methyl-2-[(3-methylbenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B4279118.png)
![6-tert-butyl-2-{[(phenylthio)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4279129.png)
![N-{4-[acetyl(methyl)amino]phenyl}-2-(2-ethoxyphenyl)-4-quinolinecarboxamide](/img/structure/B4279133.png)
![methyl 4-(4-ethylphenyl)-2-[(2-methyl-3-nitrobenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B4279137.png)

![N-[1-(4-chlorobenzyl)-1H-1,2,4-triazol-3-yl]-N'-(4-methylbenzyl)thiourea](/img/structure/B4279150.png)
![1-[(4-tert-butylphenyl)sulfonyl]-4-(2,6-dichlorobenzyl)piperazine](/img/structure/B4279153.png)
![methyl [4-(4-butylphenyl)-3-cyano-2-thienyl]carbamate](/img/structure/B4279160.png)
![methyl [3-cyano-5-methyl-4-(4-methylphenyl)-2-thienyl]carbamate](/img/structure/B4279162.png)

![N-(2-chlorophenyl)-4-[(4-methoxyphenyl)sulfonyl]-1-piperazinecarbothioamide](/img/structure/B4279175.png)

![N-[4-chloro-1-(2-chlorobenzyl)-1H-pyrazol-3-yl]-N'-1-naphthylthiourea](/img/structure/B4279194.png)
![4-tert-butyl-N-[2-(4-chlorophenyl)ethyl]benzenesulfonamide](/img/structure/B4279205.png)